Potassium (morpholin-4-YL)methyltrifluoroborate

CAS No.: 936329-94-1

Cat. No.: VC3216380

Molecular Formula: C5H10BF3KNO

Molecular Weight: 207.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 936329-94-1 |

|---|---|

| Molecular Formula | C5H10BF3KNO |

| Molecular Weight | 207.05 g/mol |

| IUPAC Name | potassium;trifluoro(morpholin-4-ylmethyl)boranuide |

| Standard InChI | InChI=1S/C5H10BF3NO.K/c7-6(8,9)5-10-1-3-11-4-2-10;/h1-5H2;/q-1;+1 |

| Standard InChI Key | KYDJCUCIKMUKQU-UHFFFAOYSA-N |

| SMILES | [B-](CN1CCOCC1)(F)(F)F.[K+] |

| Canonical SMILES | [B-](CN1CCOCC1)(F)(F)F.[K+] |

Introduction

Chemical Identity and Structure

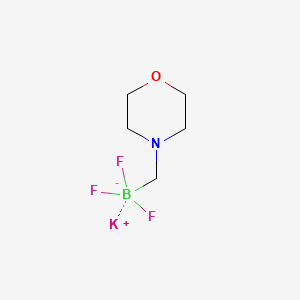

Potassium (morpholin-4-YL)methyltrifluoroborate is an organotrifluoroborate salt characterized by a morpholine ring connected to a methyltrifluoroborate group with potassium as the counterion. The chemical structure features a morpholine heterocycle linked via a methylene bridge to a trifluoroborate moiety, forming a stable organometallic complex. This compound is officially identified with the CAS number 936329-94-1 and possesses a molecular formula of C5H10BF3KNO . The molecular weight of this compound is 207.05 g/mol, making it a relatively small molecule with significant synthetic utility .

The IUPAC name for this compound is potassium;trifluoro(morpholin-4-ylmethyl)boranuide, though it is commonly referred to by several synonyms in scientific literature including potassium trifluoro(morpholinomethyl)borate and potassium trifluoro(4-morpholinylmethyl)borate(1-) . The structural configuration consists of a boron atom bonded to three fluorine atoms and a carbon atom that connects to the nitrogen of the morpholine ring, creating a quaternary boron center with a negative charge balanced by the potassium cation .

Molecular Specifications

The molecular structure of Potassium (morpholin-4-YL)methyltrifluoroborate can be represented by various chemical descriptors. The standard InChI notation for this compound is InChI=1S/C5H10BF3NO.K/c7-6(8,9)5-10-1-3-11-4-2-10;/h1-5H2;/q-1;+1, while its InChIKey is KYDJCUCIKMUKQU-UHFFFAOYSA-N. The simplified molecular-input line-entry system (SMILES) representation is B-(F)(F)F.[K+], illustrating the structural arrangement of atoms within the molecule .

Applications in Synthetic Chemistry

Potassium (morpholin-4-YL)methyltrifluoroborate has emerged as a valuable reagent in modern synthetic chemistry, particularly in the field of organic synthesis. Its stable nature combined with predictable reactivity patterns makes it an excellent choice for various transformations.

Cross-Coupling Reactions

One of the most significant applications of Potassium (morpholin-4-YL)methyltrifluoroborate is in cross-coupling reactions, particularly Suzuki-Miyaura couplings. These reactions are fundamental in organic synthesis for forming carbon-carbon bonds between complex molecular fragments. The compound acts as a nucleophilic partner in these transformations, offering several advantages over traditional boronic acids and esters:

-

Enhanced stability under various reaction conditions

-

Predictable reactivity patterns

-

Tolerance to various functional groups

-

Less susceptibility to protodeboronation

-

Longer shelf-life and easier handling

These properties make Potassium (morpholin-4-YL)methyltrifluoroborate particularly valuable in developing efficient synthetic routes for complex molecular structures.

Pharmaceutical and Agrochemical Synthesis

The compound plays a crucial role in the synthesis of pharmaceutical and agrochemical intermediates, particularly those requiring the formation of biaryl structures. The morpholine moiety, once incorporated into target molecules, can contribute to specific pharmacological properties including:

-

Enhanced solubility profiles

-

Improved bioavailability

-

Specific binding interactions with biological targets

-

Metabolic stability

The ability to transfer the morpholinomethyl group in a controlled manner makes this reagent valuable for medicinal chemistry applications where precise structural modifications are essential for optimizing drug candidates.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume